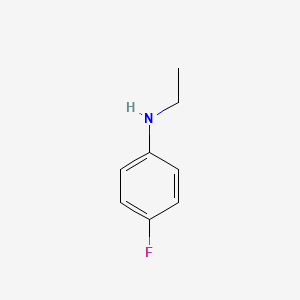

N-ethyl-4-fluoroaniline

Description

Properties

IUPAC Name |

N-ethyl-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-2-10-8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSPOYRKNIDVOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407027 | |

| Record name | N-ethyl-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405-67-4 | |

| Record name | N-ethyl-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-4-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-ethyl-4-fluoroaniline synthesis from 4-fluoroaniline

An In-depth Technical Guide to the Synthesis of N-ethyl-4-fluoroaniline from 4-fluoroaniline

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in the pharmaceutical and materials science sectors. The document is intended for an audience of researchers, chemists, and drug development professionals. We will explore the primary synthetic strategies departing from 4-fluoroaniline, with a significant focus on the scientifically preferred and industrially scalable method of reductive amination. A comparative analysis with direct alkylation is presented, elucidating the trade-offs in yield, selectivity, and operational complexity. This guide includes detailed, step-by-step experimental protocols, in-depth mechanistic discussions, and critical safety considerations. All quantitative data is summarized for clarity, and key processes are visualized through workflow diagrams to enhance understanding.

Introduction and Strategic Overview

This compound (CAS 405-67-4) is a substituted aniline derivative whose structural motifs are of significant interest in medicinal chemistry and advanced material synthesis.[1][2] The presence of the fluorine atom can modulate pharmacokinetic properties such as metabolic stability and lipophilicity, while the secondary amine provides a key reactive handle for further molecular elaboration.[3]

The synthesis of this target molecule from the readily available starting material, 4-fluoroaniline, presents a classic challenge in amine chemistry: achieving selective mono-alkylation while avoiding the formation of the tertiary amine byproduct. This guide will focus on the two most logical synthetic pathways:

-

Reductive Amination: A two-step, one-pot process involving the formation of an imine intermediate with acetaldehyde, followed by in-situ reduction. This is often the method of choice due to its high selectivity and use of mild reagents.[4][5][6]

-

Direct N-Alkylation: The reaction of 4-fluoroaniline with an ethylating agent, such as an ethyl halide. While conceptually simpler, this route is often plagued by poor selectivity, leading to mixtures of starting material, the desired secondary amine, and the undesired tertiary amine.

The following diagram illustrates the strategic decision-making process for this synthesis.

Caption: High-level workflow for the synthesis of this compound.

Core Synthesis Methodology: Reductive Amination

Reductive amination is the most robust and reliable method for preparing this compound from its primary amine precursor.[5][7] The process circumvents the issue of over-alkylation by transforming the reactive species. The reaction proceeds via the formation of a Schiff base (imine), which is then selectively reduced to the target secondary amine.

Mechanism of Action

The causality behind this method's success lies in a two-stage transformation within a single pot:

-

Imine Formation: 4-Fluoroaniline's nucleophilic amine group attacks the electrophilic carbonyl carbon of acetaldehyde. This is typically acid-catalyzed to facilitate the dehydration step, which drives the equilibrium towards the formation of the N-(4-fluorophenyl)ethanimine intermediate.

-

Reduction: A mild reducing agent, incapable of reducing the starting aldehyde but potent enough to reduce the protonated imine (iminium ion), is used.[6] This selective reactivity is the cornerstone of the method's success. Sodium borohydride (NaBH₄) is a cost-effective and common choice for this reduction.

Caption: The two-stage mechanism of reductive amination.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the reductive amination of anilines.[4][8]

Materials & Reagents:

| Reagent | Formula | MW ( g/mol ) | M/BP (°C) | Density (g/mL) | Hazards |

| 4-Fluoroaniline | C₆H₆FN | 111.12 | -2 / 187 | 1.173 | Toxic, Irritant, Environmental Hazard[9][10][11] |

| Acetaldehyde | C₂H₄O | 44.05 | -123.5 / 20.2 | 0.784 | Flammable, Irritant, Carcinogen |

| Sodium Borohydride | NaBH₄ | 37.83 | 400 (dec.) | 1.074 | Water-reactive, Corrosive |

| Methanol | CH₃OH | 32.04 | -97.6 / 64.7 | 0.792 | Flammable, Toxic |

| Hydrochloric Acid (1M) | HCl | 36.46 | - | - | Corrosive |

| Sodium Hydroxide (5M) | NaOH | 40.00 | - | - | Corrosive |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | -116.3 / 34.6 | 0.713 | Highly Flammable |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | Hygroscopic |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-fluoroaniline (5.55 g, 50.0 mmol) and methanol (100 mL). Cool the flask to 0-5 °C in an ice bath.

-

Imine Formation: Slowly add acetaldehyde (3.4 mL, 60.0 mmol) to the stirred solution over 15 minutes. After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. A slight color change may be observed.

-

Reduction: In a separate beaker, dissolve sodium borohydride (2.27 g, 60.0 mmol) in 20 mL of cold water. Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 15 °C. Vigorous gas evolution (hydrogen) will occur.

-

Quenching & Workup: After stirring for an additional 2 hours at room temperature, slowly add 1M HCl to quench the excess NaBH₄ and neutralize the mixture until it is slightly acidic (pH ~6).

-

Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and shake. The product will move to the organic layer. Add 5M NaOH to make the aqueous layer basic (pH >10) to ensure the amine is in its free base form. Separate the layers.

-

Purification: Extract the aqueous layer twice more with 50 mL portions of diethyl ether. Combine the organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Alternative Synthesis Route: Direct N-Alkylation

Direct alkylation involves the reaction of 4-fluoroaniline with an ethyl halide. This is an Sₙ2 reaction where the lone pair of the amine nitrogen acts as the nucleophile.

Mechanism and Selectivity Issues

The primary challenge of this route is controlling the reaction's stoichiometry. The product, this compound, is also a nucleophile and can compete with the starting material to react with the ethyl halide, leading to the formation of N,N-diethyl-4-fluoroaniline. This over-alkylation is difficult to prevent and results in a mixture of products that requires tedious purification.

Caption: The desired reaction and common side reaction in direct N-alkylation.

Comparison of Synthetic Routes

| Feature | Reductive Amination | Direct N-Alkylation |

| Selectivity | High for mono-alkylation | Low; mixture of products is common |

| Yield | Typically good to excellent (>70%) | Variable and often lower for the desired product |

| Reagents | Aldehydes, mild reducing agents | Reactive alkyl halides |

| Conditions | Mild (0 °C to room temperature) | Often requires heating and a base |

| Advantages | Clean reaction, high selectivity, avoids genotoxic reagents | Conceptually simple, fewer steps if selectivity is not an issue |

| Disadvantages | Requires a specific reducing agent | Poor selectivity, difficult purification, potential for quaternization |

Product Characterization

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.[12][13]

| Technique | Expected Observations for this compound (C₈H₁₀FN) |

| ¹H NMR | ~1.2 ppm (t, 3H): Methyl protons (-CH₃), triplet due to adjacent -CH₂-. ~3.1 ppm (q, 2H): Methylene protons (-CH₂-), quartet due to adjacent -CH₃-. ~3.5 ppm (br s, 1H): Amine proton (-NH-). ~6.6-7.0 ppm (m, 4H): Aromatic protons, complex splitting due to fluorine coupling. |

| ¹³C NMR | ~15 ppm: -CH₃. ~38 ppm: -CH₂-. ~114-116 ppm: Aromatic C-H ortho to amine (coupled to F). ~155-158 ppm: Aromatic C-F (large C-F coupling constant). |

| IR (Infrared) | ~3400 cm⁻¹: N-H stretch (secondary amine). ~2850-2980 cm⁻¹: C-H aliphatic stretches. ~1510, 1610 cm⁻¹: C=C aromatic stretches. ~1220 cm⁻¹: C-F stretch. |

| MS (Mass Spec) | Molecular Ion (M⁺): m/z = 139.17 |

Safety and Handling

Professional laboratory safety protocols must be strictly adhered to throughout the synthesis.

-

4-Fluoroaniline: This starting material is toxic if swallowed or absorbed through the skin and causes severe skin and eye irritation.[9][10][14] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

-

Acetaldehyde: Highly flammable liquid with a low boiling point. It is an irritant and a suspected carcinogen. All handling must be done in a fume hood away from ignition sources.

-

Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. It is corrosive and should be handled with care, avoiding contact with skin and eyes.

-

Workup: The quenching step with acid is exothermic and produces hydrogen gas; it must be performed slowly and with adequate cooling.

Conclusion

The synthesis of this compound from 4-fluoroaniline is most effectively and selectively achieved through reductive amination. This method leverages the in-situ formation and reduction of an imine intermediate, successfully preventing the over-alkylation that plagues direct N-alkylation routes. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can reliably produce this valuable chemical intermediate for applications in drug discovery and materials science.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-Fluoroaniline | CAS#:371-40-4. Retrieved from [Link]

-

Loba Chemie. (2015). 4-FLUOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Sharma, V., et al. (2022). Supporting Information: A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-Fluoro-N-isopropylaniline. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties of 4-Fluoroaniline for Synthesis. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Ethyl-4-fluoroaniline. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). US3900519A - Process for preparing para-fluoroanilines.

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Retrieved from [Link]

-

Wordpress. (n.d.). Reductive Amination. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Ethyl-2-fluoroaniline. PubChem Compound Database. Retrieved from [Link]

-

Proactive Molecular Research. (n.d.). This compound. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Fluoroaniline. PubChem Compound Database. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

Pharmaoffer.com. (n.d.). This compound API Suppliers. Retrieved from [Link]

-

St. John, T. (2018). NMR Analysis - Determining a Structure with IR and NMR. YouTube. Retrieved from [Link]

Sources

- 1. This compound | 405-67-4 | FE77642 | Biosynth [biosynth.com]

- 2. 4-Fluoroaniline | 371-40-4 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. gctlc.org [gctlc.org]

- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. prepchem.com [prepchem.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 11. lobachemie.com [lobachemie.com]

- 12. This compound | C8H10FN | CID 4962184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

N-ethyl-4-fluoroaniline chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of N-ethyl-4-fluoroaniline

Introduction

This compound is a substituted aromatic amine that serves as a crucial building block in various fields of chemical synthesis. Its structure, featuring an ethyl group on the nitrogen atom and a fluorine atom at the para-position of the benzene ring, imparts a unique combination of reactivity and physical properties. The presence of the electron-donating N-ethylamino group strongly activates the aromatic ring, while the electronegative fluorine atom modulates the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make this compound a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of its chemical properties, reactivity, and key synthetic protocols for professionals in research and drug development.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for designing reaction conditions, purification strategies, and ensuring safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀FN | [1][2] |

| Molecular Weight | 139.17 g/mol | [1][2] |

| CAS Number | 405-67-4 | [1] |

| Appearance | Liquid | [3] |

| Density | 1.073 g/cm³ | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Fluoro-N-ethylaniline, ethyl(4-fluorophenyl)amine | [1] |

| Storage Conditions | Store at 2°C - 8°C, protect from light | [2] |

Spectroscopic Profile

Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is used to determine the structure of a sample by analyzing the spin states of its protons and other nuclei.[4][5] The ¹H NMR spectrum of this compound will show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons. The ¹³C NMR spectrum provides information on the carbon framework.[1]

-

Infrared (IR) Spectroscopy : IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to vibrational transitions.[4][5] The IR spectrum of this compound will exhibit characteristic peaks for the N-H bond of the secondary amine, C-N stretching, aromatic C-H stretching, and the C-F bond.[1]

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and can provide structural information by analyzing the fragmentation of the molecule upon ionization.[4][6] The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight.[1]

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by two key features: the nucleophilic secondary amine and the electron-rich aromatic ring.

Reactions at the Nitrogen Center

The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a weak base.

Acylation of the amino group is a fundamental transformation that converts the amine into an amide. This reaction is often employed as a protective strategy. The resulting N-acetyl group is significantly less activating than the amino group, which moderates the reactivity of the aromatic ring towards electrophiles and prevents undesirable side reactions like polysubstitution.[7][8] The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of an acylating agent, such as acetic anhydride or acetyl chloride.[9][10]

Caption: Mechanism of N-Acylation of this compound.

Further alkylation of the secondary amine to a tertiary amine can be achieved using alkyl halides. However, modern and more atom-economical methods, such as the "borrowing hydrogen" or "hydrogen autotransfer" strategy, are preferred.[11] These methods utilize alcohols as alkylating agents in the presence of a metal catalyst, producing only water as a byproduct.[11][12] This approach is environmentally benign and highly efficient for synthesizing a wide range of N-alkylated anilines.[12]

Sources

- 1. This compound | C8H10FN | CID 4962184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 405-67-4 | FE77642 | Biosynth [biosynth.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 5. IR and NMR spectroscopy | PPTX [slideshare.net]

- 6. lehigh.edu [lehigh.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ias.ac.in [ias.ac.in]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. guidechem.com [guidechem.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Spectroscopic Data of N-ethyl-4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the key spectroscopic data for the characterization of N-ethyl-4-fluoroaniline (CAS No: 405-67-4). As a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds, a thorough understanding of its spectroscopic signature is paramount for identity confirmation, purity assessment, and quality control. This document moves beyond a simple data repository to offer insights into the interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of organic spectroscopy.

Introduction to this compound and its Spectroscopic Characterization

This compound, with the molecular formula C₈H₁₀FN, is a substituted aromatic amine. The presence of an ethyl group on the nitrogen atom and a fluorine atom at the para position of the benzene ring introduces distinct features in its spectra, which are invaluable for its unambiguous identification. The following sections will delve into the detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS data.

The structural and electronic perturbations caused by the ethyl and fluoro substituents are directly reflected in the chemical shifts and coupling constants observed in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry. Understanding these correlations is key to leveraging spectroscopic techniques for effective chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the ethyl group protons, the aromatic protons, and the amine proton. The integration of these signals confirms the number of protons in each unique chemical environment.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.2 | Triplet | 3H | -CH₂-CH₃ |

| ~3.1 | Quartet | 2H | -CH₂ -CH₃ |

| ~3.5 | Broad Singlet | 1H | -NH - |

| ~6.5-6.6 | Multiplet | 2H | Ar-H (ortho to -NHR) |

| ~6.8-7.0 | Multiplet | 2H | Ar-H (ortho to -F) |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The ethyl group protons exhibit a classic triplet-quartet pattern due to spin-spin coupling. The methyl protons (-CH₃) appear as a triplet due to coupling with the adjacent methylene protons, while the methylene protons (-CH₂) appear as a quartet due to coupling with the methyl protons. The amine proton often appears as a broad singlet and its chemical shift can be highly variable due to hydrogen bonding and exchange with trace amounts of acid or water.

The aromatic region displays a complex splitting pattern due to the coupling between the aromatic protons and the fluorine atom. The protons ortho to the electron-donating amino group are expected to be shielded and appear at a lower chemical shift compared to the protons ortho to the electron-withdrawing fluorine atom.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically employed, resulting in a spectrum of singlets for each unique carbon atom. However, the coupling between carbon and fluorine atoms (J-coupling) is often observed and provides valuable structural information.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~15 | -CH₂-CH₃ | Aliphatic carbon |

| ~39 | -CH₂ -CH₃ | Aliphatic carbon |

| ~114 (d) | C -H (ortho to -NHR) | Aromatic carbon, split by fluorine |

| ~115 (d) | C -H (ortho to -F) | Aromatic carbon, split by fluorine |

| ~144 (d) | C -NHR | Aromatic quaternary carbon, split by fluorine |

| ~156 (d) | C -F | Aromatic quaternary carbon, large C-F coupling constant |

(d) denotes a doublet due to C-F coupling.

The carbon directly attached to the fluorine atom will exhibit a large coupling constant (¹JCF), typically in the range of 230-250 Hz. The other aromatic carbons will show smaller coupling constants (²JCF, ³JCF) which decrease with distance from the fluorine atom. The chemical shifts of the aromatic carbons are influenced by the electronic effects of both the amino and fluoro substituents.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will display characteristic absorption bands for the N-H bond, C-N bond, aromatic C-H and C=C bonds, and the C-F bond.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3400 | N-H Stretch | Medium |

| ~3050 | Aromatic C-H Stretch | Medium |

| ~2970, ~2870 | Aliphatic C-H Stretch | Medium |

| ~1610, ~1510 | Aromatic C=C Stretch | Strong |

| ~1320 | Aromatic C-N Stretch | Medium |

| ~1220 | C-F Stretch | Strong |

| ~820 | para-disubstituted C-H bend | Strong |

The N-H stretching vibration for a secondary amine typically appears as a single, relatively sharp band in the region of 3300-3500 cm⁻¹. The C-F stretching vibration gives rise to a strong absorption band in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The out-of-plane C-H bending vibration around 820 cm⁻¹ is characteristic of a 1,4-disubstituted (para) benzene ring.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure.

For this compound (C₈H₁₀FN), the molecular weight is 139.17 g/mol . The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 139.

The fragmentation of the molecular ion is influenced by the stability of the resulting fragments. Key fragmentation pathways for this compound include:

-

α-Cleavage: Loss of a methyl radical (•CH₃) from the ethyl group to form a stable iminium ion at m/z = 124. This is often a major fragmentation pathway for N-alkylanilines.

-

Loss of ethylene: A rearrangement reaction can lead to the loss of an ethylene molecule (C₂H₄) from the ethyl group, resulting in a fragment at m/z = 111, corresponding to the 4-fluoroaniline radical cation.

-

Loss of HF: Elimination of a hydrogen fluoride molecule can also occur, leading to a fragment at m/z = 119.

Diagram: Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of this compound.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon appropriate sample preparation and instrument parameters.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: ≥ 300 MHz

-

Pulse Sequence: Standard single-pulse experiment

-

Number of Scans: 8-16

-

Relaxation Delay: 1-2 seconds

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: ≥ 75 MHz

-

Pulse Sequence: Proton-decoupled single-pulse experiment

-

Number of Scans: 128-1024 (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Typical spectral range: 4000-400 cm⁻¹.

-

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol, dichloromethane) into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification prior to ionization.

-

Ionization:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV (standard)

-

-

Mass Analysis: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 30-200).

Safety and Handling

This compound is a chemical that requires careful handling. It is important to consult the Safety Data Sheet (SDS) before use. General safety precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. By understanding the principles behind the observed spectral features, researchers can confidently verify the structure and purity of this important chemical intermediate, ensuring the integrity of their downstream applications in drug development and other scientific endeavors.

References

Note: As specific experimental data for this compound from a single, comprehensive, and publicly available source is limited, the data presented in the tables are based on typical values for similar compounds and predictive tools. For definitive analysis, comparison with an authenticated reference standard is always recommended.

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

The Strategic deployment of N-Ethyl-4-fluoroaniline in Modern Organic Synthesis: A Technical Guide

Introduction: The Ascendancy of Fluorinated Building Blocks

In the landscape of contemporary organic synthesis, particularly within drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of innovation. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—offer chemists a powerful tool to fine-tune the performance of target molecules.[1][2][3] Among the plethora of fluorinated building blocks, N-ethyl-4-fluoroaniline emerges as a particularly versatile and valuable intermediate. This guide provides an in-depth technical exploration of this compound, from its synthesis and characterization to its diverse applications as a pivotal component in the construction of complex molecular architectures.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀FN | [1] |

| Molecular Weight | 139.17 g/mol | [1] |

| CAS Number | 405-67-4 | [1] |

| Appearance | Not explicitly found, but likely a liquid at room temperature | |

| Boiling Point | Not explicitly found | |

| Density | Not explicitly found |

Spectroscopic Characterization: The identity and purity of this compound are unequivocally established through a combination of spectroscopic techniques.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. The ¹H NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet) and the aromatic protons, with coupling patterns influenced by the fluorine atom. The ¹³C NMR spectrum will display characteristic shifts for the aromatic carbons, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant.

-

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the alkyl and aromatic groups, C=C stretching of the aromatic ring, and a strong C-F stretching band.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and fragmentation patterns that can be used for structural elucidation.[1]

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be efficiently achieved through several established methodologies, primarily involving the N-alkylation of 4-fluoroaniline. Two of the most common and practical approaches are reductive amination and direct alkylation.

Method 1: Reductive Amination of 4-Fluoroaniline with Acetaldehyde

Reductive amination is a highly efficient one-pot method for the formation of amines from a carbonyl compound and an amine.[4] This approach involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine.

Reaction: FC₆H₄NH₂ + CH₃CHO + [Reducing Agent] → FC₆H₄NHCH₂CH₃ + H₂O

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, suitable for reducing the iminium ion intermediate without affecting the aromatic ring or the fluorine substituent.

-

Solvent: A protic solvent like ethanol or methanol is typically used to facilitate both the imine formation and the reduction step.

-

pH Control: The reaction is often carried out under slightly acidic conditions to catalyze imine formation, but care must be taken to avoid protonation of the amine starting material, which would render it non-nucleophilic.

Experimental Protocol: Synthesis of this compound via Reductive Amination

Materials:

-

4-Fluoroaniline

-

Acetaldehyde

-

Methanol

-

Sodium Borohydride (NaBH₄)

-

Glacial Acetic Acid (catalytic amount)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoroaniline (1.0 eq) in methanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetaldehyde (1.2 eq) to the stirred solution.

-

Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours to ensure complete imine formation.

-

Cool the reaction mixture back to 0 °C.

-

Slowly and portion-wise, add sodium borohydride (1.5 eq) to the reaction mixture. Caution: Hydrogen gas evolution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

The product can be purified by column chromatography on silica gel if necessary.

Diagram of Reductive Amination Workflow:

Sources

N-Ethyl-4-fluoroaniline: A Strategic Building Block in Modern Medicinal Chemistry

Introduction: Beyond the Flatland of Aniline Scaffolds

In the intricate landscape of medicinal chemistry, the selection of a starting fragment or building block is a decision that dictates the trajectory of a drug discovery program. While simple scaffolds provide a foundation, strategically functionalized intermediates offer a direct route to enhanced potency, selectivity, and superior pharmacokinetic profiles. N-Ethyl-4-fluoroaniline (CAS No. 405-67-4) emerges not merely as another substituted aniline, but as a sophisticated molecular tool. Its architecture, combining the metabolic stability conferred by a fluorine atom with the nuanced steric and electronic properties of an N-ethyl group, provides chemists with a powerful synthon for navigating complex biological targets.

This guide provides an in-depth technical exploration of the applications of this compound, moving from its established biological activities to its prospective roles in challenging therapeutic areas. We will dissect the rationale behind its use, provide actionable synthetic protocols, and map out its potential in the logical progression of drug design.

Physicochemical Properties of this compound

A foundational understanding of a building block's properties is paramount for its effective deployment in synthesis and for predicting its influence on the characteristics of a final drug candidate.

| Property | Value | Reference |

| CAS Number | 405-67-4 | [1] |

| Molecular Formula | C₈H₁₀FN | [1] |

| Molecular Weight | 139.17 g/mol | |

| Appearance | Liquid | [2] |

| Density | 1.073 g/cm³ | [2] |

| XLogP3 | 2.4 | |

| SMILES | CCNC1=CC=C(C=C1)F | [1][2] |

The Strategic Advantage: Deconstructing the Moiety

The utility of this compound stems from the synergistic contributions of its constituent parts: the 4-fluoro substitution and the N-ethyl group.

-

The Fluorine Atom's Role : The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[3] The C-F bond is exceptionally strong, often shielding adjacent positions from metabolic attack by cytochrome P450 enzymes. This can significantly prolong a drug's half-life. Furthermore, fluorine's high electronegativity can modulate the pKa of the aniline nitrogen, influencing its binding characteristics within a protein active site. While fluorine is a bioisostere of hydrogen in terms of size, its electronic effects are profound, creating unique opportunities for polar and hydrogen-bonding interactions.[3]

-

The N-Ethyl Group's Contribution : Moving from an unsubstituted aniline (like 4-fluoroaniline) to an N-alkylated version is a critical step in many optimization campaigns. The N-ethyl group serves several purposes:

-

Blocking Metabolism : Primary and secondary anilines can be susceptible to various metabolic transformations. N-alkylation can block these pathways.

-

Probing Steric Pockets : The ethyl group provides additional bulk compared to a methyl group or hydrogen, allowing the molecule to probe deeper into hydrophobic pockets within a target protein, potentially increasing binding affinity.

-

Modulating Physicochemical Properties : Alkylation increases lipophilicity (as indicated by the XLogP3 of 2.4), which can influence cell permeability and oral absorption.[1]

-

Vectorial Orientation : In scaffolds like 4-anilinoquinazolines, the N-alkyl group can enforce a specific vector for substituents, directing them toward solvent-exposed regions or unexplored binding pockets.[4]

-

Core Applications in Drug Discovery

While its application is still emerging, this compound has demonstrated clear potential in several key therapeutic areas.

Antimicrobial and Anti-inflammatory Agents

Direct biological activity has been reported for this compound, positioning it as a lead compound in its own right. It has shown notable antitubercular activity against extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb).[2] This is particularly significant given the urgent need for new therapeutic strategies against resistant Mtb strains.[5] The proposed mechanism involves binding to amines on the bacterial cell membrane and cleaving surface bonds, thereby inhibiting growth.[2] This mode of action suggests a potential for broad-spectrum antibacterial applications.

Furthermore, the compound has been noted for its anti-inflammatory properties.[2] While the specific mechanism is not fully elucidated, many anti-inflammatory agents function by inhibiting key enzymes like cyclooxygenase (COX) or modulating pro-inflammatory cytokine signaling pathways such as TNF-α and IL-6.[6][7] The fluorophenyl moiety is a common feature in various anti-inflammatory compounds, suggesting that this compound is a promising scaffold for developing novel agents in this class.[8][9]

Kinase Inhibitors: A Versatile Hinge-Binding Moiety

The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are privileged structures in oncology, forming the core of numerous FDA-approved kinase inhibitors that target the ATP-binding site.[10] The aniline moiety is critical, as it typically forms two key hydrogen bonds with the "hinge region" of the kinase domain.

While many first-generation inhibitors utilize a primary or secondary aniline (e.g., Gefitinib, Erlotinib), the exploration of N-alkylated derivatives is a logical step in lead optimization. This compound serves as an ideal building block for this purpose.

Causality in Design Choice: Why introduce an N-ethyl group here?

-

Overcoming Resistance : Resistance to kinase inhibitors can arise from mutations in the target kinase. An N-ethyl group can alter the binding footprint of the inhibitor, potentially restoring affinity for a mutated kinase.

-

Improving Selectivity : The kinome is vast, and off-target activity can lead to toxicity. The steric bulk of the ethyl group can be used to clash with residues in unwanted kinases, thereby improving the selectivity profile of the inhibitor.

-

Exploring the Ribose Pocket : The N-ethyl group can orient substituents towards the solvent-exposed ribose-binding pocket, creating new interaction points and boosting potency.

The diagram below illustrates how an N-ethyl-4-fluoroanilinoquinazoline might occupy the ATP binding site of a kinase like EGFR.

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology (Method A):

-

Vessel Preparation : To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-fluoronitrobenzene (1 equiv.) and a suitable solvent such as 1,2-dichloroethane (DCE).

-

Aldehyde Addition : Add acetaldehyde (1.5 equiv.) to the solution.

-

Reducing Agent Addition : Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 equiv.) portion-wise, ensuring the internal temperature does not rise significantly.

-

Scientific Rationale: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards the aldehyde starting material than NaBH₄ and does not release toxic cyanide gas like NaCNBH₃. [11][12]4. Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS until the starting nitroarene is consumed.

-

-

Quenching : Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction : Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

-

Drying and Concentration : Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Protocol 2: Incorporation into a 4-Anilinoquinazoline Scaffold

This protocol describes the nucleophilic aromatic substitution (SₙAr) reaction between this compound and a 4-chloroquinazoline, a cornerstone reaction in the synthesis of many kinase inhibitors. [13] Step-by-Step Methodology:

-

Reactant Setup : In a microwave vial or round-bottom flask, combine 4-chloroquinazoline (1 equiv.), this compound (1.1 equiv.), and a solvent such as isopropanol or n-butanol.

-

Base Addition : Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 1.5 equiv.), to scavenge the HCl generated during the reaction.

-

Scientific Rationale: The reaction is an SₙAr, where the aniline nitrogen acts as the nucleophile. The base is crucial to neutralize the generated acid, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

-

-

Heating : Heat the reaction mixture to reflux (typically 80-120 °C) or using microwave irradiation (e.g., 150 °C for 30 minutes). Monitor the reaction by TLC or LC-MS.

-

Isolation : Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash with cold solvent (e.g., isopropanol or diethyl ether).

-

Purification : If no precipitate forms, concentrate the mixture under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization to obtain the desired N-ethyl-N-(4-fluorophenyl)quinazolin-4-amine.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic functionalization in medicinal chemistry. Its documented antitubercular and anti-inflammatory activities provide a solid foundation for immediate exploration, while its physicochemical properties make it a highly logical and valuable building block for sophisticated drug discovery campaigns targeting kinases, GPCRs, and CNS disorders. The synthetic accessibility of this compound further enhances its appeal. As drug discovery programs continue to demand greater specificity, improved metabolic stability, and novel mechanisms of action, the thoughtful application of synthons like this compound will be indispensable in developing the next generation of therapeutics.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4962184, this compound. Retrieved January 12, 2026, from [Link]

- Zask, A., et al. (2016). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. ACS Medicinal Chemistry Letters.

-

Gray, C. H., et al. (2019). Anti-tubercular activity of novel 4-anilinoquinolines and 4-anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters. [Link]

- Tan, L., et al. (2016). Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry.

- Thapa, S., & Bolliger, J. L. (2020). Synthesis of N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. Molbank.

-

Emami, S., & Falahati, M. (2013). Synthesis and Evaluation of New Fluorinated Anti-Tubercular Compounds. Iranian Journal of Pharmaceutical Research. [Link]

-

Pharmaoffer. (n.d.). This compound API Suppliers. Retrieved January 12, 2026, from [Link]

- Myers, A. (n.d.).

-

Bolliger, J. L., & Thapa, S. (2025). Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. Molbank. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Al-Ostath, A., et al. (2023). Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. Journal of Molecular Structure. [Link]

-

ResearchGate. (n.d.). The proposed mechanism for the synthesis of 4-aminoquinazoline derivatives. Retrieved January 12, 2026, from [Link]

-

Al-dujaili, L. J., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved January 12, 2026, from [Link]

- Wang, C., et al. (2018). Direct Reductive Amination of Aldehydes with Nitroarenes Using Bio-renewable Formic Acid as a Hydrogen Source. ChemSusChem.

-

Wang, F., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). New pre-clinical evidence of anti-inflammatory effect and safety of a substituted fluorophenyl imidazole. Retrieved January 12, 2026, from [Link]

- Papakyriakou, A., et al. (2023). Anti-Inflammatory and Antithrombotic Potential of Metal-Based Complexes and Porphyrins. Molecules.

-

Mondal, A., et al. (2024). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry. [Link]

-

Franzblau, S. G., & Ganapathy, U. (2024). The Antitubercular Activities of Natural Products with Fused-Nitrogen-Containing Heterocycles. Molecules. [Link]

-

Kim, Y., et al. (2019). Anti-inflammatory effect of a novel synthetic compound 1-((4-fluorophenyl)thio)isoquinoline in RAW264.7 macrophages and a zebrafish model. Fish & Shellfish Immunology. [Link]

-

Gray, C. H., et al. (2019). Anti-tubercular activity of novel 4-anilinoquinolines and 4-anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Zarranz-García, M., et al. (2018). Anti-Mycobacterium tuberculosis Activity of Esters of Quinoxaline 1,4-Di-N-Oxide. Molecules. [Link]

- Scott, J. S., et al. (2021). Discovery and Optimization of Narrow Spectrum Inhibitors of Tousled Like Kinase 2 (TLK2) Using Quantitative Structure Activity Relationships. Journal of Medicinal Chemistry.

-

ResearchGate. (n.d.). Reaction progress of N-alkylation of aniline. Retrieved January 12, 2026, from [Link]

Sources

- 1. This compound | C8H10FN | CID 4962184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 405-67-4 | FE77642 | Biosynth [biosynth.com]

- 3. Synthesis and Evaluation of New Fluorinated Anti-Tubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sorger.med.harvard.edu [sorger.med.harvard.edu]

- 5. Anti-tubercular activity of novel 4-anilinoquinolines and 4-anilinoquinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Anti-inflammatory effect of a novel synthetic compound 1-((4-fluorophenyl)thio)isoquinoline in RAW264.7 macrophages and a zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

N-ethyl-4-fluoroaniline stability and degradation pathways

An In-Depth Technical Guide to the Stability and Degradation Pathways of N-ethyl-4-fluoroaniline

Introduction

This compound (CAS No. 405-67-4) is a fluorinated aromatic amine of increasing interest within the pharmaceutical and chemical industries.[1][2] Its structure, featuring an aniline core substituted with an N-ethyl group and a para-fluorine atom, makes it a versatile intermediate for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. The fluorine substituent significantly influences the molecule's electronic properties, affecting both its reactivity and metabolic stability.[3] Understanding the intrinsic stability and degradation pathways of this compound is paramount for researchers, process chemists, and formulation scientists. This knowledge is critical for defining appropriate storage and handling conditions, predicting potential impurities, developing stable formulations, and designing robust, stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4][5]

This technical guide provides a comprehensive examination of the chemical stability of this compound. It delves into the primary degradation pathways—oxidative, hydrolytic, and photolytic—elucidating the underlying mechanisms and identifying probable degradation products. Furthermore, this document offers field-proven, step-by-step protocols for conducting forced degradation studies, a crucial component of drug development and chemical lifecycle management.[6][7]

Intrinsic Chemical Stability and Handling

The stability of this compound is governed by the interplay of its three key structural features: the aromatic ring, the secondary amino group, and the carbon-fluorine bond.

-

Aniline Core: The amino group makes the molecule susceptible to oxidation, a common degradation pathway for anilines, which can lead to discoloration (often turning reddish-brown upon exposure to air and light).[8][9]

-

N-Ethyl Group: The ethyl substituent is a potential site for oxidative N-dealkylation, a well-documented metabolic and chemical degradation route for N-alkylanilines.[10][11]

-

Carbon-Fluorine Bond: The C-F bond on the aromatic ring is exceptionally strong and generally resistant to cleavage under typical hydrolytic and thermal stress conditions, lending significant stability to the fluoroaromatic core.[12] While enzymatic defluorination can occur in specific biological systems, abiotic hydrolysis of the C-F bond requires harsh conditions not typically encountered in pharmaceutical storage or processing.[12][13]

Based on these properties, proper handling and storage are essential to maintain the integrity of this compound.

Recommended Storage Conditions:

| Parameter | Recommendation | Rationale |

|---|---|---|

| Temperature | 2°C - 8°C | To minimize thermal degradation and slow down oxidative processes. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent air oxidation of the sensitive amino group.[14] |

| Light Exposure | Protect from light; store in amber vials or opaque containers.[2] | To prevent photolytic degradation. |

| Compatibility | Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[15][16] | To prevent vigorous and uncontrolled reactions. |

Principal Degradation Pathways

The degradation of this compound can be induced by oxidative, hydrolytic, photolytic, and thermal stress. Each pathway leads to a distinct set of degradation products.

Oxidative Degradation

Oxidation is a primary degradation pathway for this compound due to the electron-rich amino center. The N-ethyl group is particularly susceptible.

-

N-Dealkylation: This is a major oxidative route where the ethyl group is cleaved, yielding 4-fluoroaniline and acetaldehyde. This process can be catalyzed by various oxidizing agents and is analogous to metabolic pathways mediated by cytochrome P450 enzymes.[11][17]

-

Oxidative Coupling: Radical cations can form at the nitrogen atom, leading to dimerization and polymerization. This can result in the formation of colored impurities, such as benzidine-type structures.[10]

-

N-Oxidation: The nitrogen atom can be oxidized to form an N-oxide derivative, although this is often a minor pathway for secondary anilines compared to tertiary amines.

Hydrolytic Degradation

This compound is expected to be largely stable under neutral and mildly acidic or basic aqueous conditions at ambient temperature.

-

Acidic/Basic Conditions: The primary site of interaction is the basic amino group, which will be protonated under acidic conditions to form an anilinium salt. This generally increases stability against oxidation but does not promote hydrolysis of the C-N or C-F bonds under mild conditions.[18]

-

Forced Hydrolysis: Under extreme pH (e.g., high molarity HCl or NaOH) and elevated temperatures, degradation can be forced. However, cleavage of the robust C-F bond is unlikely. Degradation under these conditions would more likely involve other pathways accelerated by the harsh environment.

Photolytic Degradation

Exposure to light, particularly in the UV spectrum, can provide the energy needed to induce degradation. This aligns with supplier recommendations to protect the compound from light.[2]

-

Mechanism: Photodegradation in the presence of oxygen and a photosensitizer (or through direct absorption of high-energy photons) can generate reactive oxygen species (ROS) or radical intermediates.[19] These reactive species can then attack the molecule, leading to N-dealkylation, ring hydroxylation, or polymerization. Studies on similar anilines show that photocatalytic degradation can lead to complete mineralization under specific conditions (e.g., with a TiO₂ catalyst).[19]

Below is a diagram illustrating the potential degradation pathways.

Caption: Standard workflow for a forced degradation study.

Step-by-Step Experimental Protocols

Materials:

-

This compound

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Purified water (Type I)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂) (30% solution)

-

Calibrated pH meter, thermal oven, and photostability chamber

Protocol 1: Acidic and Basic Hydrolysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 acetonitrile:water mixture.

-

Acid Stress: Mix 1 mL of the stock solution with 1 mL of 1.0 M HCl.

-

Base Stress: Mix 1 mL of the stock solution with 1 mL of 1.0 M NaOH.

-

Control: Mix 1 mL of the stock solution with 1 mL of purified water.

-

Incubation: Store all three solutions at 60°C. Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, 48 hours).

-

Quenching: Cool the aliquots to room temperature. Neutralize the acid-stressed sample with an equivalent amount of NaOH and the base-stressed sample with an equivalent amount of HCl.

-

Analysis: Dilute the neutralized and control samples with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL) for HPLC or LC-MS analysis.

Protocol 2: Oxidative Degradation

-

Sample Preparation: Mix 1 mL of the 1 mg/mL stock solution with 1 mL of 6% hydrogen peroxide (diluted from 30% stock).

-

Control: Prepare a control sample with 1 mL of stock solution and 1 mL of water.

-

Incubation: Store the solution at room temperature, protected from light. Withdraw aliquots at time points (e.g., 1, 4, 8, 24 hours).

-

Analysis: Dilute the samples directly with the mobile phase for immediate analysis to prevent further degradation.

Protocol 3: Thermal Degradation

-

Solution State: Place a tightly capped vial of the 1 mg/mL stock solution in a thermal oven at 80°C.

-

Solid State: Place a small amount of this compound powder in a loosely capped vial in the oven at 80°C.

-

Incubation: Sample at appropriate time points (e.g., 1, 3, 7 days).

-

Analysis: For the solution, cool and dilute for analysis. For the solid, dissolve an accurately weighed amount in the mobile phase to the target concentration for analysis.

Protocol 4: Photolytic Degradation

-

Sample Preparation: Prepare two sets of samples: one in a clear quartz cuvette or vial and another wrapped in aluminum foil (dark control). Test both the solid material and the 1 mg/mL stock solution.

-

Exposure: Place the samples in a photostability chamber compliant with ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.

-

Analysis: After the exposure period, prepare the samples for analysis as described in the thermal protocol.

Analytical Method for Monitoring

A stability-indicating analytical method is one that can separate the parent compound from all potential degradation products. [4]High-Performance Liquid Chromatography (HPLC) with UV detection, often coupled with Mass Spectrometry (LC-MS), is the gold standard. [20][21] Example HPLC-UV/MS Method:

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 15 min, hold for 2 min, return to 5% B |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 2 µL |

| UV Detection | Diode Array Detector (DAD), monitor at 240 nm |

| MS Detection | Electrospray Ionization (ESI), Positive Mode, Scan m/z 50-500 |

This method allows for the quantification of this compound and its degradants via UV and provides mass information for the structural elucidation of unknown peaks. [20]

Summary and Conclusion

This compound is a moderately stable compound that is primarily susceptible to oxidative degradation , leading to N-dealkylation to form 4-fluoroaniline, and photolytic degradation . It exhibits high stability against hydrolysis under pharmaceutically relevant conditions due to the robust C-F bond. A comprehensive understanding of these degradation pathways, facilitated by systematic forced degradation studies, is a non-negotiable aspect of its use in regulated environments. The protocols and analytical strategies outlined in this guide provide a robust framework for scientists to ensure the quality, stability, and safety of this compound and the materials derived from it.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4962184, this compound. Available: [Link]

-

Hand, R. L., & Nelson, R. F. (1974). Anodic oxidation pathways of N-alkylanilines. Journal of the American Chemical Society. Available: [Link]

-

Kaizer, J., et al. (2023). Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. Molecules. Available: [Link]

-

Alsante, K. M., et al. (2011). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available: [Link]

-

Kaizer, J., et al. (2023). Oxidative N-Dealkylation of N,N-dimethylanilines by Non-Heme Manganese Catalysts. Preprints.org. (This is a pre-print version of reference 5, providing similar mechanistic insights). Available: [Link]

-

Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. MedCrave online. Available: [Link]

-

UBC Chemistry (2008). Hydrolytic stability of nitrogenous-heteroaryltrifluoroborates under aqueous conditions at near neutral pH. Available: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties of 4-Fluoroaniline for Synthesis. Available: [Link]

-

ACD/Labs (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available: [Link]

-

Stolte, S., et al. (2011). Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions - Consequences for operational safety and environmental stability. ResearchGate. Available: [Link]

-

Schnell, S., et al. (2019). Enhanced aniline degradation by Desulfatiglans anilini in a synthetic microbial community with the phototrophic purple sulfur bacterium Thiocapsa roseopersicina. PubMed. Available: [Link]

-

Dračínský, M., et al. (2024). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives. RSC Advances. Available: [Link]

-

Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available: [Link]

-

Watts, C. A., et al. (2009). Studies on the Hydrolytic Stability of 2'-fluoroarabinonucleic Acid (2'F-ANA). PubMed. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20434655, 2-Ethyl-4-fluoroaniline. Available: [Link]

-

Australian Laboratory Services (2022). Analytical Method Summaries. Available: [Link]

-

International Research Journal of Engineering and Technology (IRJET) (2023). Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9731, 4-Fluoroaniline. Available: [Link]

-

Wang, Y., et al. (2021). Aerobic degradation of 4-fluoroaniline and 2,4-difluoroaniline: performance and microbial community in response to the inocula. ResearchGate. Available: [Link]

-

Gelb, M. H., et al. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. PubMed. Available: [Link]

-

Pazdera, P., et al. (2012). 4-Fluoroanilines: Synthesis and Decomposition. ResearchGate. Available: [Link]

-

Loba Chemie (2015). 4-FLUOROANILINE FOR SYNTHESIS MSDS. Available: [Link]

-

Wikipedia (n.d.). 4-Fluoroaniline. Available: [Link]

-

Wang, Y., et al. (2021). Aerobic degradation of 4-fluoroaniline and 2,4-difluoroaniline: performance and microbial community in response to the inocula. PubMed. Available: [Link]

-

Augugliaro, V., et al. (2000). Photodegradation kinetics of aniline, 4-ethylaniline, and 4-chloroaniline in aqueous suspension of polycrystalline titanium dioxide. ResearchGate. Available: [Link]

-

Travkin, O. V., et al. (2003). Degradation of 3,4‐Dichloro‐ and 3,4‐Difluoroaniline by Pseudomonas fluorescens 26‐K. ResearchGate. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7670, N-Ethylaniline. Available: [Link]

-

Arora, P. K. (2015). Bacterial degradation pathway of 3,4-dichloroaniline in Acinetobacter... ResearchGate. Available: [Link]

-

Zhang, Q., et al. (2020). Photocatalytic degradation of flumequine by N-doped TiO2 catalysts under simulated sunlight. Environmental Engineering Research. Available: [Link]

-

Zhang, Q., et al. (2020). Photocatalytic degradation of flumequine by N-doped TiO2 catalysts under simulated sunlight. Environmental Engineering Research. Available: [Link]

-

Vaiano, V., et al. (2023). Photocatalytic Degradation of Emerging Contaminants with N-Doped TiO2 Using Simulated Sunlight in Real Water Matrices. MDPI. Available: [Link]

-

Saggioro, E. M., et al. (2011). Photocatalytic degradation of 4-nitroaniline using solar and artificial UV radiation. ResearchGate. Available: [Link]

Sources

- 1. This compound | C8H10FN | CID 4962184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 405-67-4 | FE77642 | Biosynth [biosynth.com]

- 3. nbinno.com [nbinno.com]

- 4. pharmtech.com [pharmtech.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. acdlabs.com [acdlabs.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. 4-Fluoroaniline | 371-40-4 [chemicalbook.com]

- 9. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts [mdpi.com]

- 12. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. fishersci.com [fishersci.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. mdpi.com [mdpi.com]

- 18. Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. irjet.net [irjet.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Synthesis of Novel Derivatives from N-ethyl-4-fluoroaniline

Foreword: The Strategic Value of N-ethyl-4-fluoroaniline in Modern Drug Discovery

This compound is more than a simple chemical intermediate; it is a strategically designed scaffold for the exploration of novel chemical space in medicinal chemistry. Its utility stems from the unique interplay of its constituent parts: the aniline core, a versatile platform for a multitude of chemical transformations; the N-ethyl group, which can modulate steric interactions and lipophilicity; and the para-positioned fluorine atom. The incorporation of fluorine into drug candidates is a cornerstone of modern pharmaceutical design, often used to enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets through specific electronic interactions.[1][2] This strategic placement of fluorine makes this compound a highly valuable starting material for generating derivatives with potentially enhanced pharmacological profiles.[3][4][5]

This guide eschews a conventional, rigid format. Instead, it is structured to follow the logical decision-making process of a medicinal chemist. We will begin by exploring the primary avenues of chemical modification available for this scaffold, delving into the causality behind methodological choices. Each section will provide not only the "how" but the "why," grounding every protocol in established chemical principles and authoritative literature. Our objective is to provide a self-validating framework for researchers, scientists, and drug development professionals to confidently and creatively derive novel molecular entities from this potent building block.

Section 1: Core Synthetic Strategies for Derivative Generation

The derivatization of this compound can be approached through several high-yield, versatile reaction classes. The primary sites for modification are the nitrogen atom of the ethylamino group and the aromatic ring itself. The presence of the electron-donating N-ethylamino group and the electron-withdrawing, yet ortho-, para-directing, fluorine atom dictates the regioselectivity of these transformations.

Modification at the Nitrogen Center: Acylation and Reductive Amination

Functionalization of the secondary amine provides a direct route to amides and more complex tertiary amines. These modifications are fundamental for probing structure-activity relationships (SAR) related to hydrogen bonding and steric bulk at the nitrogen locus.

Causality of Experimental Choice: Acylation is a robust method for converting the nucleophilic secondary amine into a neutral amide. This transformation dramatically alters the electronic and steric properties of the molecule, replacing a hydrogen bond donor with an acceptor group and influencing the conformational flexibility. The choice of an acylating agent (e.g., an acid chloride or anhydride) is dictated by the desired R-group to be introduced.

Experimental Protocol: Synthesis of N-(4-fluorophenyl)-N-ethylacetamide

-

Reagent Preparation: Dissolve this compound (1.0 equiv.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Add a mild base, such as triethylamine (1.2 equiv.) or pyridine (1.2 equiv.), to act as an acid scavenger.

-

Reaction Initiation: Cool the mixture to 0 °C using an ice bath. Add acetyl chloride (1.1 equiv.) dropwise to the stirred solution. The dropwise addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-(4-fluorophenyl)-N-ethylacetamide.

Ring Functionalization via Electrophilic Aromatic Substitution

The N-ethylamino group is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS).[6] The fluorine atom at the para-position effectively blocks one of the most activated sites, thereby directing incoming electrophiles primarily to the ortho-position (C2 and C6) relative to the amino group.

Causality of Experimental Choice: Halogenation, nitration, and sulfonation are classic EAS reactions that introduce key functional groups onto the aromatic ring.[7][8] For instance, bromination introduces a bromine atom, which can serve as a handle for subsequent cross-coupling reactions. The choice of reaction conditions is critical to control selectivity and prevent over-reaction.

Experimental Protocol: Ortho-Bromination of this compound

-

Reagent Preparation: Dissolve this compound (1.0 equiv.) in a solvent such as glacial acetic acid or DCM in a flask protected from light.

-

Reaction Initiation: Cool the solution to 0 °C. Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equiv.) in the same solvent. NBS is a milder and more selective brominating agent than elemental bromine, reducing the formation of undesired byproducts.

-

Reaction Monitoring: Stir the reaction at 0 °C to room temperature for 1-3 hours. Monitor for the disappearance of the starting material via TLC.

-

Workup and Isolation: Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted NBS. Neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting crude oil by flash chromatography to isolate 2-bromo-N-ethyl-4-fluoroaniline.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds with high efficiency and functional group tolerance.[9] For derivatives of this compound, two key transformations are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, typically performed on a halogenated precursor (e.g., the 2-bromo derivative synthesized above).

The Suzuki-Miyaura coupling is a powerful method for creating a carbon-carbon bond between an organoboron species and an organic halide.[10][11] This reaction is instrumental in building biaryl structures or introducing alkyl, alkenyl, or alkynyl groups at specific positions on the aromatic ring.